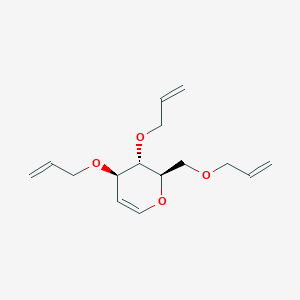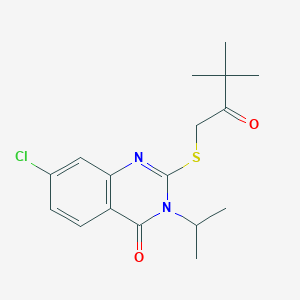![molecular formula C9H10N2O B12830854 2-Ethyl-1H-benzo[d]imidazol-1-ol](/img/structure/B12830854.png)
2-Ethyl-1H-benzo[d]imidazol-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-1H-benzo[d]imidazol-1-ol is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1H-benzo[d]imidazol-1-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of o-phenylenediamine with ethyl glyoxalate under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-1H-benzo[d]imidazol-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Dihydro derivatives.
Substitution: Various substituted imidazoles depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-1H-benzo[d]imidazol-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 2-Ethyl-1H-benzo[d]imidazol-1-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary widely, including inhibition of microbial enzymes or interaction with DNA in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-benzo[d]imidazole: Lacks the ethyl group, making it less hydrophobic.
2-Methyl-1H-benzo[d]imidazol-1-ol: Similar structure but with a methyl group instead of an ethyl group.
1H-benzo[d]imidazol-2-amine: Contains an amino group, altering its reactivity and biological activity.
Uniqueness
2-Ethyl-1H-benzo[d]imidazol-1-ol is unique due to the presence of the ethyl group, which can influence its hydrophobicity, reactivity, and interaction with biological targets. This structural feature can enhance its potential in specific applications, such as drug development or material science.
Eigenschaften
Molekularformel |
C9H10N2O |
|---|---|
Molekulargewicht |
162.19 g/mol |
IUPAC-Name |
2-ethyl-1-hydroxybenzimidazole |
InChI |
InChI=1S/C9H10N2O/c1-2-9-10-7-5-3-4-6-8(7)11(9)12/h3-6,12H,2H2,1H3 |
InChI-Schlüssel |
MBIMYYFPDBOTFN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC2=CC=CC=C2N1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Methylbicyclo[3.3.1]nonan-1-ol](/img/structure/B12830793.png)

![1-(2-Ethylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one](/img/structure/B12830803.png)

![4,4,5,5-tetramethyl-2-[3-(1,2,2-triphenylethenyl)phenyl]-1,3,2-Dioxaborolane](/img/structure/B12830828.png)

![tert-Butyl ((2S,3S)-3-aminobicyclo[2.2.2]octan-2-yl)carbamate](/img/structure/B12830832.png)


![3-(4-Acetyl-2,3,5,6-tetrafluorophenyl)-4-hydroxy-1,5-dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B12830851.png)

